molecular formula C19H4F6O7 B14016290 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride

9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride

Cat. No.: B14016290
M. Wt: 458.2 g/mol
InChI Key: QZAQJDMAOKERBY-UHFFFAOYSA-N
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Description

9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride is a fluorinated aromatic dianhydride known for its unique chemical structure and properties. This compound is widely used in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability, mechanical strength, and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride typically involves the reaction of 4-hydroxyphthalic anhydride with trifluoromethyl-substituted aromatic compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and involves multiple steps, including nucleophilic substitution and catalytic reduction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of advanced purification techniques ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, hydrazine, and palladium on carbon (Pd/C). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are high-performance polyimides, which exhibit excellent thermal stability, mechanical strength, and chemical resistance. These polyimides are used in various advanced applications, including aerospace, electronics, and optoelectronics .

Scientific Research Applications

9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride involves its ability to form strong covalent bonds with other monomers during polymerization. The presence of trifluoromethyl groups enhances the thermal stability and chemical resistance of the resulting polymers. The molecular targets and pathways involved include the formation of imide linkages and the stabilization of polymer chains through intramolecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Bis(4-hydroxyphenyl)fluorene
  • 9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride
  • 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride

Uniqueness

Compared to similar compounds, 9,9-Bis(trifluoromethyl)-2,3,6,7-xanthenetetracarboxylic dianhydride offers superior thermal stability, chemical resistance, and mechanical strength due to the presence of trifluoromethyl groups. These properties make it a preferred choice for high-performance applications in demanding environments .

Properties

Molecular Formula

C19H4F6O7

Molecular Weight

458.2 g/mol

IUPAC Name

12,12-bis(trifluoromethyl)-2,7,17-trioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),3(11),4,9,14,19-hexaene-6,8,16,18-tetrone

InChI

InChI=1S/C19H4F6O7/c20-18(21,22)17(19(23,24)25)9-1-5-7(15(28)31-13(5)26)3-11(9)30-12-4-8-6(2-10(12)17)14(27)32-16(8)29/h1-4H

InChI Key

QZAQJDMAOKERBY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1C(C4=C(O3)C=C5C(=C4)C(=O)OC5=O)(C(F)(F)F)C(F)(F)F)C(=O)OC2=O

Origin of Product

United States

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